molecular formula C13H20N2O4S B2754012 3-methoxy-N-[2-(propylsulfamoyl)ethyl]benzamide CAS No. 899967-10-3

3-methoxy-N-[2-(propylsulfamoyl)ethyl]benzamide

Cat. No.: B2754012
CAS No.: 899967-10-3
M. Wt: 300.37
InChI Key: WUYAFOLXHLHNJQ-UHFFFAOYSA-N
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Description

3-methoxy-N-[2-(propylsulfamoyl)ethyl]benzamide is an organic compound with the molecular formula C13H20N2O4S It is characterized by its benzamide core, which is substituted with a methoxy group and a propylsulfamoyl ethyl side chain

Scientific Research Applications

3-methoxy-N-[2-(propylsulfamoyl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

Benzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and suspected of causing genetic defects . Safety measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

Future Directions

Benzamide compounds show immense potential in various applications, enabling breakthroughs in drug development, molecular biology, and material science. By conducting in vivo biochemical tests of effective amides, research can be carried out in different fields of application .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[2-(propylsulfamoyl)ethyl]benzamide typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The industrial process also emphasizes the importance of cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[2-(propylsulfamoyl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-[2-(ethylsulfamoyl)ethyl]benzamide
  • 3-methoxy-N-[2-(methylsulfamoyl)ethyl]benzamide
  • 3-methoxy-N-[2-(butylsulfamoyl)ethyl]benzamide

Uniqueness

Compared to similar compounds, 3-methoxy-N-[2-(propylsulfamoyl)ethyl]benzamide is unique due to its specific side chain, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

3-methoxy-N-[2-(propylsulfamoyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-3-7-15-20(17,18)9-8-14-13(16)11-5-4-6-12(10-11)19-2/h4-6,10,15H,3,7-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYAFOLXHLHNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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